molecular formula C17H23N3S B2642523 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole CAS No. 790645-69-1

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2642523
CAS No.: 790645-69-1
M. Wt: 301.45
InChI Key: DDWKFSULGYOHOY-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of sigma (σ) receptors. Sigma receptors are unique molecular targets expressed in the central nervous system and peripheral tissues, implicated in a wide range of conditions including neurological disorders, psychiatric diseases, and cancer . The benzothiazole core is a privileged scaffold in drug discovery, known for its versatile biological activities and ability to interact with diverse biological targets . The structural motif of this compound, which incorporates a lipophilic cyclohexylpiperazine moiety linked to a planar benzothiazole ring, is characteristic of ligands designed for high affinity and selectivity towards sigma receptor subtypes . This compound is presented as a valuable research tool for investigating the complex pathophysiology of neuropsychiatric disorders. Research into structurally related benzothiazole-piperazine hybrids has demonstrated potential in modulating the effects of psychostimulants, suggesting a role for sigma receptors in convulsant and toxic responses, which positions this chemical class as a promising starting point for the development of novel therapeutic agents . Furthermore, the benzothiazole nucleus is a key structural component in several clinically approved and investigational drugs, underscoring its profound relevance in modern drug discovery . Applications & Research Value - Neuroscience Research: Serves as a key chemical probe for studying the function and modulation of sigma receptors in the central nervous system. - Medicinal Chemistry: Provides a core scaffold for the design and synthesis of novel ligands targeting GPCRs and other protein classes. - SAR Studies: Useful for structure-activity relationship (SAR) investigations to optimize affinity and selectivity for specific biological targets. - In Vitro Pharmacology: Enables preliminary in vitro screening to evaluate biological activity and mechanism of action. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWKFSULGYOHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-cyclohexylpiperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. σ2 Receptor Ligands
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole derivatives have been studied as selective ligands for the sigma-2 (σ2) receptor. Research indicates that these compounds exhibit significant affinity for σ2 receptors, which are implicated in various neurological conditions and the modulation of drug abuse effects. For instance, a related compound demonstrated both acute and subchronic effects against cocaine in behavioral models with rodents, suggesting potential therapeutic applications in substance use disorders .

CompoundAffinity (K_i)Selectivity (σ1/σ2)Effect on Cocaine
CM1560.66-68.5 nM5.8-1139 foldMitigates effects

2. Neuroprotective Effects
The ability of benzothiazole derivatives to mitigate the effects of psychostimulants like methamphetamine has been highlighted in studies. These compounds have shown promise in reducing the toxic effects associated with these drugs, potentially offering new avenues for treating addiction and neurotoxicity .

Antimicrobial Activity

3. Antifungal Properties
Recent studies have explored the synthesis of benzothiazole derivatives, including those with piperazine moieties, for their antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The synthesized compounds exhibited varying degrees of antifungal efficacy, indicating their potential as therapeutic agents against fungal infections .

Case Studies and Research Findings

4. In Vivo Studies
In vivo studies assessing the convulsive effects of cocaine indicated that pretreatment with certain benzothiazole derivatives could attenuate seizure activity in mice models. This finding aligns with the hypothesis that σ2 receptor antagonists can mitigate cocaine-induced convulsions .

5. Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the benzothiazole scaffold significantly influence the binding affinity and selectivity for σ2 receptors. For instance, replacing cyclohexylpiperazine with other piperazine derivatives improved selectivity towards σ2 receptors, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Methylpiperazine Derivatives
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :
    This derivative introduces a methyl group on piperazine and an acetamide linker. The acetamide bridge reduces steric hindrance but may limit membrane permeability compared to direct piperazine attachment. BZ-IV exhibits anticancer activity, with a molecular weight of 290.34 .
Aromatic Substitutions
  • Molecular weight: 361.7. Activity data are unspecified, but halogenation often improves binding affinity .
  • Molecular weight: 354.43 .
Cyclohexyl Substitution

Modifications to the Benzothiazole Core

Aminophenyl Substitutions
  • 2-(4-Aminophenyl)-1,3-benzothiazole: Lacks the piperazine group but retains antitumor activity. The amino group enables hydrogen bonding, critical for DNA intercalation .
Sulfonyl Derivatives
  • 2-(Methylsulfonyl)-1,3-benzothiazole :
    The sulfonyl group confers electrophilicity, enabling covalent interactions with biological nucleophiles. This compound inhibits RNA/DNA synthesis (IC₅₀ values in µM range) .

Structure-Activity Relationships (SAR)

  • Piperazine Substitution: Methyl groups (BZ-IV) enhance solubility but may reduce CNS penetration. Cyclohexyl groups improve lipophilicity, favoring membrane permeability.
  • Benzothiazole Modifications: Sulfonyl derivatives exhibit distinct mechanisms (e.g., covalent binding) compared to piperazine-linked analogs. Aminophenyl variants rely on hydrogen bonding for DNA interaction, differing from piperazine-mediated receptor binding .

Biological Activity

2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H27N3S\text{C}_{19}\text{H}_{27}\text{N}_{3}\text{S}

This structure features a benzothiazole core substituted with a cyclohexylpiperazine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit substantial antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related benzothiazole derivatives can range from 0.015 μg/mL to 0.25 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget PathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.25
Related Benzothiazole Compound AStreptococcus pneumoniae0.015
Related Benzothiazole Compound BEnterococcus faecalis0.12

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been extensively studied. For instance, certain compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of topoisomerases and DNA gyrase, which are critical for DNA replication in cancer cells. In vitro studies suggest that these compounds can significantly reduce cell viability in various cancer lines .

Case Study: Anticancer Efficacy
A study involving a series of benzothiazole derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against pancreatic cancer cells. The most effective derivative exhibited an IC50 value of approximately 0.03 μM against cancer cell lines .

Neuropharmacological Effects

Benzothiazoles have been implicated in neuropharmacology, particularly regarding their interaction with sigma receptors. Compounds similar to this compound have shown potential as sigma receptor ligands, which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazoles is heavily influenced by their structural modifications. The presence of substituents on the benzene ring or the piperazine moiety can significantly alter their pharmacological profiles. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish their activity against specific targets .

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on Activity
Electron-donating groupIncreased antimicrobial activity
Electron-withdrawing groupDecreased anticancer efficacy

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole and its derivatives?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with halogenated benzothiazoles under reflux in polar aprotic solvents (e.g., DMF, DMSO) with catalysts like K₂CO₃ or Et₃N. details a similar protocol: 3-chloro-1,2-benzisothiazole reacts with piperazine in ethanol at 80°C for 36 hours, yielding 85% of the target compound .
  • Validation : Structural confirmation via 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for piperazine protons) and LC-MS (molecular ion peak at m/z 219.31 for C₁₁H₁₃N₃S) is critical .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Analytical Techniques :

  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S content (e.g., ±0.3% tolerance) .
  • Spectroscopy : IR spectra for functional groups (e.g., ν(C=N) at 1650 cm⁻¹, ν(C-S) at 692 cm⁻¹) and 1H^1H-/13C^13C-NMR for proton/carbon environments .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar benzothiazole derivatives?

  • Case Study : In -aryl benzothiazoles showed variable antitubercular activity against Mycobacterium tuberculosis H37Rv. For example, 2-(4-chlorophenyl) derivatives exhibited higher inhibition (MIC = 3.12 µg/mL) than 4-fluorophenyl analogs (MIC = 12.5 µg/mL) due to electron-withdrawing effects enhancing target binding .
  • Methodology :

SAR Analysis : Systematically vary substituents (e.g., halogens, alkyl groups) and correlate with activity.

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like mycobacterial enzymes .

Q. How can QSAR models guide the optimization of this compound for antischistosomal activity?

  • Approach : and highlight QSAR-driven virtual screening for benzothiazoles. Key parameters include:

  • Lipophilicity (logP) : Optimal range (2.5–3.5) for membrane permeability.
  • Electrostatic Potential : Sulfonyl or sulfonamide groups enhance solubility and target engagement (e.g., 2-(benzylsulfonyl)-1,3-benzothiazole in showed IC₅₀ = 2.1 µM against Schistosoma mansoni) .
    • Validation : In vitro assays using schistosomula and adult worms, followed by ADMET profiling (e.g., microsomal stability, CYP450 inhibition) .

Q. What crystallographic insights exist for benzothiazole derivatives’ interactions with biological targets?

  • Structural Data : reports X-ray crystallography of 2-(4-aminophenyl)-1,3-benzothiazole, revealing a planar benzothiazole core and dihedral angles (e.g., 5.2° between benzothiazole and phenyl rings). This planar geometry facilitates intercalation with DNA or enzyme active sites .
  • Application : Use Mercury (CCDC) or PyMOL to analyze binding poses (e.g., π-π stacking with DNA base pairs or hydrogen bonding with kinase residues) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for piperazine-linked benzothiazoles?

  • Root Causes :

  • Reaction Conditions : shows yield variations (70–90%) due to solvent polarity (DMF vs. ethanol) or catalyst loading .
  • Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (methanol/water) impacts purity and yield .
    • Mitigation : Replicate protocols with controlled variables (e.g., inert atmosphere, strict temperature monitoring) and report detailed experimental logs.

Methodological Recommendations

Q. What in silico tools are recommended for predicting the pharmacokinetic profile of this compound?

  • Software :

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP interactions.
  • MOLPROPERTY (ChemAxon) : Calculates logP, pKa, and solubility.
    • Case Study : emphasizes ADMET studies prior to preclinical trials, including hepatic microsome assays for metabolic stability .

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